Methyl 6-nitro-1H-indole-3-carboxylate
CAS No.: 109175-09-9
Cat. No.: VC3858070
Molecular Formula: C10H8N2O4
Molecular Weight: 220.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 109175-09-9 |
---|---|
Molecular Formula | C10H8N2O4 |
Molecular Weight | 220.18 g/mol |
IUPAC Name | methyl 6-nitro-1H-indole-3-carboxylate |
Standard InChI | InChI=1S/C10H8N2O4/c1-16-10(13)8-5-11-9-4-6(12(14)15)2-3-7(8)9/h2-5,11H,1H3 |
Standard InChI Key | RUUDKWNUIUBVTH-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CNC2=C1C=CC(=C2)[N+](=O)[O-] |
Canonical SMILES | COC(=O)C1=CNC2=C1C=CC(=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
Methyl 6-nitro-1H-indole-3-carboxylate features a bicyclic indole core with substituents at the third and sixth positions. The indole skeleton consists of a benzene ring fused to a pyrrole ring, with the nitro group (-NO₂) at position 6 and a methoxycarbonyl group (-COOCH₃) at position 3.
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C₁₀H₈N₂O₄ |
Molecular Weight | 220.18 g/mol |
IUPAC Name | Methyl 6-nitro-1H-indole-3-carboxylate |
Canonical SMILES | COC(=O)C1=CNC2=C1C=C(C=C2)N+[O-] |
The molecular formula and weight are derived from the parent compound, methyl indole-3-carboxylate (C₁₀H₉NO₂, MW 175.18 g/mol) , with the addition of a nitro group (+NO₂, 46.01 g/mol).
Spectroscopic Characteristics
While direct spectral data for methyl 6-nitro-1H-indole-3-carboxylate are unavailable, analogous compounds provide reference points:
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Nitroindole derivatives exhibit strong UV-Vis absorption near 300–350 nm due to the nitro group’s electron-withdrawing effects .
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¹H NMR: The aromatic protons adjacent to the nitro group typically resonate downfield (δ 8.0–8.5 ppm), while the methyl ester group appears as a singlet near δ 3.9 ppm .
Synthesis and Reaction Pathways
Nitration of Methyl Indole-3-Carboxylate
The most plausible route to methyl 6-nitro-1H-indole-3-carboxylate involves nitration of methyl indole-3-carboxylate. Source details nitration protocols for indole derivatives:
Table 2: Nitration Conditions for Indole Derivatives
For methyl indole-3-carboxylate, nitration likely employs a mixture of nitric and sulfuric acids to introduce the nitro group regioselectively at position 6. The electron-withdrawing ester group directs nitration to the para position (C6) relative to the indole’s nitrogen .
Stepwise Synthesis
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Esterification: Methyl indole-3-carboxylate is synthesized via esterification of indole-3-carboxylic acid using methanol and acidic catalysts .
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Nitration: The ester undergoes nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize byproducts .
Critical Parameters:
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Temperature: Lower temperatures (≤50°C) favor mono-nitration .
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Solvent: Polar aprotic solvents (e.g., acetic acid) enhance nitro group incorporation .
Applications and Biological Activity
Synthetic Utility
The nitro and ester groups serve as handles for further functionalization:
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Nitro Reduction: Catalytic hydrogenation converts the nitro group to an amine, enabling access to indole-3-carboxylate-based amines.
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Ester Hydrolysis: Basic hydrolysis yields 6-nitro-1H-indole-3-carboxylic acid, a precursor for amide or peptide coupling .
Comparison with Analogous Compounds
Methyl 1-Methyl-6-Nitro-1H-Indazole-3-Carboxylate
This indazole derivative (C₁₀H₉N₃O₄, MW 235.2 g/mol) differs in its heterocyclic core (indazole vs. indole) but shares similar substituents:
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Bioactivity: Exhibits stronger anticancer activity than indole derivatives, likely due to indazole’s enhanced metabolic stability.
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Synthesis: Requires N-methylation prior to nitration, complicating regioselectivity.
Methyl 6-Nitro-2-(Trifluoromethyl)-1H-Indole-3-Carboxylate
The trifluoromethyl analog (C₁₁H₇F₃N₂O₄, MW 288.18 g/mol) highlights the impact of electron-withdrawing groups:
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Reactivity: The CF₃ group further deactivates the indole ring, necessitating harsher nitration conditions .
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Applications: Used in agrochemical research due to its enhanced lipophilicity .
Future Research Directions
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